molecular formula C15H10ClNO6 B5776479 (2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate

(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate

Cat. No.: B5776479
M. Wt: 335.69 g/mol
InChI Key: XWVOKHAXLVEYJY-UHFFFAOYSA-N
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Description

(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C15H10ClNO6 It is characterized by the presence of a formyl group, a methoxy group, a chloro group, and a nitro group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by formylation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, specific temperature controls, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow reactors, advanced purification methods, and automated synthesis can be employed to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoic acid.

    Reduction: Formation of (2-Formyl-6-methoxyphenyl) 4-chloro-2-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl and methoxy groups may also contribute to its reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2-Formyl-6-methoxyphenyl) 4-chlorobenzoate
  • (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate

Uniqueness

(2-Formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-22-13-4-2-3-9(8-18)14(13)23-15(19)11-6-5-10(16)7-12(11)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVOKHAXLVEYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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